molecular formula C14H9FO4 B6401062 2-(3-Carboxyphenyl)-5-fluorobenzoic acid CAS No. 1261992-36-2

2-(3-Carboxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6401062
CAS No.: 1261992-36-2
M. Wt: 260.22 g/mol
InChI Key: RREQJIHHAQXVJG-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-5-fluorobenzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of a carboxyl group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyphenyl)-5-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 3-carboxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dimethyl sulfoxide (DMSO) and methanol.

    Reaction Steps: The key steps include the formation of an intermediate compound through a condensation reaction, followed by oxidation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyphenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other aromatic derivatives.

Scientific Research Applications

2-(3-Carboxyphenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and magnetic susceptibility.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Carboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.

    5-Fluoro-2-nitrobenzoic acid: Contains a nitro group instead of a carboxyl group.

    2-(3-Carboxyphenyl)pyridine: Contains a pyridine ring instead of a fluorine atom.

Uniqueness

2-(3-Carboxyphenyl)-5-fluorobenzoic acid is unique due to the presence of both a carboxyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming coordination complexes.

Properties

IUPAC Name

2-(3-carboxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-10-4-5-11(12(7-10)14(18)19)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREQJIHHAQXVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689894
Record name 4-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-36-2
Record name 4-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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